molecular formula C23H21FN4O2 B2373980 3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide CAS No. 1326878-23-2

3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide

Cat. No.: B2373980
CAS No.: 1326878-23-2
M. Wt: 404.445
InChI Key: MIAXJKPOWASALQ-UHFFFAOYSA-N
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Description

The compound “3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide” is a chemical substance with the CAS Number: 1255784-47-4 . It has a molecular weight of 301.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12FN3O3/c16-11-3-1-10 (2-4-11)12-9-13-15 (22)18 (6-5-14 (20)21)7-8-19 (13)17-12/h1-4,7-9H,5-6H2, (H,20,21) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical and Chemical Properties Analysis

The compound is a solid substance with a molecular weight of 301.28 . More detailed physical and chemical properties might be available in specialized chemical databases.

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements of H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(3-methylphenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-16-3-2-4-17(13-16)15-25-22(29)9-10-27-11-12-28-21(23(27)30)14-20(26-28)18-5-7-19(24)8-6-18/h2-8,11-14H,9-10,15H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAXJKPOWASALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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